1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine

Description

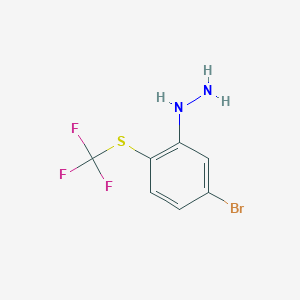

1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative featuring a bromine atom at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position of the phenyl ring. The trifluoromethylthio group is a strongly electron-withdrawing substituent, which significantly influences the compound’s electronic properties, lipophilicity, and reactivity.

Properties

Molecular Formula |

C7H6BrF3N2S |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[5-bromo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6BrF3N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

RQMBNTVEBKKWFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-bromo-2-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethylthio groups play a crucial role in its binding affinity and specificity. The hydrazine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural and Physical Properties

Substituent Effects:

- Trifluoromethylthio (-SCF₃) : Compared to -CF₃, -SCF₃ is more lipophilic (logP increased by ~1.2) and exhibits stronger electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .

- Pyridine vs. Phenyl Rings : Pyridine-based hydrazines (e.g., ) offer nitrogen coordination sites, enabling metal complexation, while phenyl derivatives are more common in organic synthesis .

Key Observations :

- Hydrazine derivatives are typically synthesized via condensation reactions between hydrazines and carbonyl-containing precursors (e.g., enones, ketones) .

- The presence of -SCF₃ in the target compound may require specialized reagents (e.g., SCF₃ donors) or protective-group strategies to avoid sulfur oxidation .

Spectral and Analytical Data

Table 3: Spectral Comparisons

Insights :

Biological Activity

1-(5-Bromo-2-(trifluoromethylthio)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H6BrF3N2S

- Molecular Weight : 299.11 g/mol

- CAS Number : 102587-80-4

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis.

Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives related to hydrazines, including those similar to this compound. The results indicated moderate inhibition against AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .

Cytotoxicity Studies

The cytotoxic effects were assessed on two human cell lines (HepG2 and MonoMac6). The compound demonstrated low cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies

- Study on Enzyme Inhibition : A research study investigated a series of hydrazine derivatives, including those with trifluoromethyl groups, for their ability to inhibit AChE and BuChE. The findings suggested that modifications in the hydrazine structure could lead to improved inhibitory activity against these enzymes .

- Antimycobacterial Activity : Another study focused on the hydrazine derivatives' effectiveness against Mycobacterium tuberculosis. While some derivatives showed promising results, the activity was significantly lower compared to first-line treatments like isoniazid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate AChE inhibition |

| Isoniazid | Structure | Strong antitubercular activity |

| Rivastigmine | Structure | AChE inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.